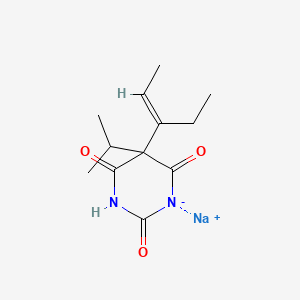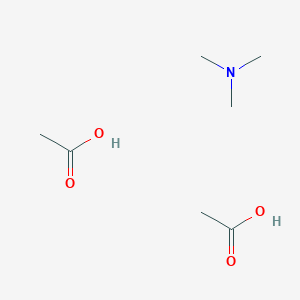
acetic acid;N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N,N-dimethylmethanamine, also known as N,N-dimethylacetamide, is an organic compound with the formula CH₃CON(CH₃)₂. It is a colorless, water-miscible liquid with a faint odor. This compound is widely used as a solvent in organic synthesis due to its high boiling point and ability to dissolve a wide range of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethylacetamide can be synthesized through several methods:
Acetic Anhydride Method: This involves the reaction of acetic anhydride with dimethylamine.
Acetic Acid Method: In this method, dimethylamine gas is introduced into acetic acid for acylation.
Methyl Acetate Method: This involves the reaction of dimethylamine with methyl acetate.
Industrial Production Methods
Industrial production of N,N-dimethylacetamide primarily uses the acetic anhydride and acetic acid methods due to their efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylacetamide undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids, the acyl-N bond is hydrolyzed to produce acetic acid and dimethylamine.
Condensation Reactions: The compound can act as an electrophile in condensation reactions due to its partially positive carbon.
Common Reagents and Conditions
Acids: Used in hydrolysis reactions.
Major Products Formed
Acetic Acid: Formed during hydrolysis.
Dimethylamine: Also formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the formation of pyridine derivatives.
Biology: Utilized in the derivatization of primary sulfonamides and trifluoroacetic acid.
Industry: Used in the synthesis of polyimides, polysulfonamides, and other high molecular weight compounds.
Wirkmechanismus
The mechanism of action of N,N-dimethylacetamide involves its ability to act as both an electrophile and a nucleophile due to its chemical structure. The partially positive carbon acts as an electrophile in condensation reactions, while the partially negative nitrogen acts as a nucleophile . This dual functionality allows it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylformamide: Similar in structure and used as a solvent in organic synthesis.
Acetamide: Another related compound, though less commonly used as a solvent.
Uniqueness
N,N-dimethylacetamide is unique due to its high thermal stability, resistance to hydrolysis, and low corrosiveness. These properties make it a preferred solvent in many industrial and research applications .
Eigenschaften
CAS-Nummer |
62825-22-3 |
|---|---|
Molekularformel |
C7H17NO4 |
Molekulargewicht |
179.21 g/mol |
IUPAC-Name |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.2C2H4O2/c1-4(2)3;2*1-2(3)4/h1-3H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
GLBHDKDPQIDYJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



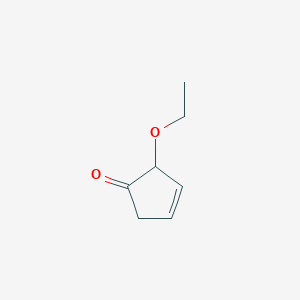


![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
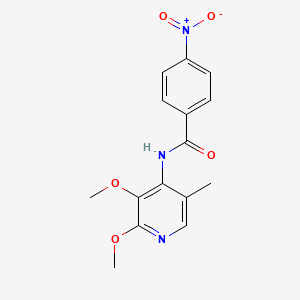
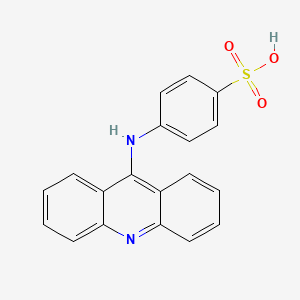

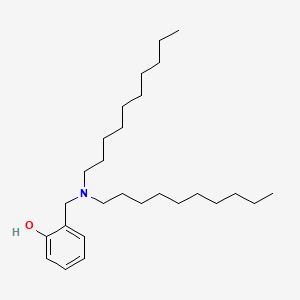
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
